4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl-

Description

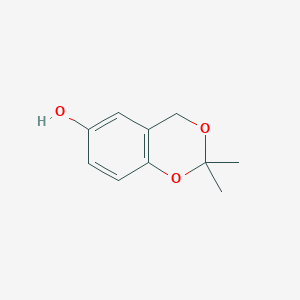

4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl- is a bicyclic organic compound characterized by a benzodioxin core structure (a benzene ring fused to a 1,3-dioxane ring). The compound features a hydroxyl group (-OH) at position 6 and two methyl (-CH₃) substituents at position 2 of the dioxane ring. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced steric stability from the methyl groups.

Synthetic routes for this compound typically involve condensation reactions or functional group modifications of precursor benzodioxins. For instance, methyl groups are introduced via alkylation reactions using methyl halides under basic conditions . The compound’s reactivity is influenced by the electron-donating methyl groups, which stabilize the dioxane ring, and the hydroxyl group, which participates in hydrogen bonding and acid-base interactions .

Properties

CAS No. |

93134-95-3 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.2 g/mol |

IUPAC Name |

2,2-dimethyl-4H-1,3-benzodioxin-6-ol |

InChI |

InChI=1S/C10H12O3/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5,11H,6H2,1-2H3 |

InChI Key |

BFUBIUBVFUKOJL-UHFFFAOYSA-N |

SMILES |

CC1(OCC2=C(O1)C=CC(=C2)O)C |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl-, we compare it with structurally related benzodioxin derivatives (Table 1). Key differences arise from substituent positions, functional groups, and their impacts on physical properties and bioactivity.

Table 1: Comparative Analysis of 4H-1,3-Benzodioxin Derivatives

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties/Bioactivity |

|---|---|---|---|

| 4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl- | -OH (C6), -CH₃ (C2, C2) | 196.2 | Moderate solubility in polar solvents; antimicrobial activity against Gram-positive bacteria |

| 4H-1,3-Benzodioxin-8-ol, 2,2,5-trimethyl- | -OH (C8), -CH₃ (C2, C2, C5) | 224.3 | Higher lipophilicity; enhanced antifungal activity |

| 4H-1,3-Benzodioxin-6,8-diol, 2-methyl- | -OH (C6, C8), -CH₃ (C2) | 182.1 | High aqueous solubility; antioxidant properties |

| 4H-1,3-Benzodioxin-6-chloro, 2,2-dimethyl- | -Cl (C6), -CH₃ (C2, C2) | 214.7 | Reduced polarity; potent anticancer activity (IC₅₀ = 12 µM) |

Key Observations

Substituent Position and Bioactivity: The hydroxyl group at C6 in 4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl- contributes to its antimicrobial properties, whereas analogs with hydroxyl groups at C8 (e.g., 4H-1,3-Benzodioxin-8-ol, 2,2,5-trimethyl-) exhibit stronger antifungal effects due to altered membrane penetration .

Steric and Electronic Effects :

- Methyl groups at C2 improve thermal stability across all analogs by reducing ring strain. However, excessive methylation (e.g., 2,2,5-trimethyl substitution) decreases solubility in aqueous media .

- The hydroxyl group’s acidity (pKa ~9.5 in 4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl-) is lower than that of diol derivatives (pKa ~8.2 for 4H-1,3-Benzodioxin-6,8-diol), impacting ionization under physiological conditions .

Synthetic Accessibility :

- Compounds with fewer substituents (e.g., 4H-1,3-Benzodioxin-6,8-diol, 2-methyl-) are synthesized in higher yields (>75%) compared to heavily substituted analogs (<50% yield for 2,2,5-trimethyl derivatives) due to steric hindrance .

Q & A

Q. What are the recommended methods for synthesizing 4H-1,3-Benzodioxin-6-ol, 2,2-dimethyl- with high purity?

Answer: Synthesis typically involves benzodioxin derivatives as precursors. For example, 4H-1,3-Benzodioxin-6-carboxaldehyde,2,2-dimethyl- (a closely related compound) can undergo reductive amination or hydroxylation to yield the target structure . Key steps include:

- Precursor modification : Use Friedel-Crafts alkylation to introduce dimethyl groups.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.

- Characterization : Validate purity via HPLC (C18 column, methanol/water mobile phase) and melting point analysis .

Q. How should researchers characterize the molecular structure of this compound?

Answer: A multi-technique approach is critical:

- Spectroscopy : Use -NMR and -NMR to confirm substituent positions (e.g., dimethyl groups at C2 and C3).

- Mass spectrometry : High-resolution ESI-MS can verify the molecular formula (e.g., CHO).

- X-ray crystallography : Resolve ambiguities in stereochemistry, though crystallization may require optimized solvent systems (e.g., ethanol/water mixtures) .

Q. What solvent systems are optimal for solubility studies of this compound?

Answer: Based on analogs like 7-Benzofuranol, 2,3-Dihydro-2,2-Dimethyl- , the compound is likely sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Conduct solubility screens at 25°C using the shake-flask method , monitoring via UV-Vis spectroscopy (λ ~270 nm) .

Q. How can researchers mitigate oxidative degradation during storage?

Answer:

- Storage conditions : Keep in sealed, amber glass containers under inert gas (argon/nitrogen) at -20°C.

- Stabilizers : Add 0.1% (w/v) BHT (butylated hydroxytoluene) to ethanol stock solutions.

- Monitoring : Use periodic TLC or LC-MS to detect degradation products (e.g., quinone derivatives) .

Q. What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data for this compound?

Answer: Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic processes like ring puckering. Strategies include:

- Variable-temperature NMR : Probe conformational changes (e.g., coalescence temperatures).

- 2D NMR : Use HSQC and HMBC to assign ambiguous - correlations.

- Computational modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What experimental designs are suitable for studying its metabolic pathways?

Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolites via LC-HRMS.

- Isotope labeling : Use -labeled dimethyl groups to trace metabolic cleavage sites.

- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .

Q. How can computational modeling predict its reactivity in nucleophilic environments?

Answer:

- DFT calculations : Optimize geometry and calculate Fukui indices to identify electrophilic centers (e.g., C6 hydroxyl group).

- MD simulations : Simulate solvation in water/DMSO to assess hydrogen-bonding interactions.

- SAR studies : Compare with analogs (e.g., 4H-1,3-Benzodioxin-6-carboxaldehyde ) to model substituent effects .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst screening : Test Pd(OAc)/XPhos or Buchwald-Hartwig conditions for aryl amination.

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C).

- Protecting groups : Temporarily protect the hydroxyl group with TBSCl to prevent side reactions .

Q. How can researchers differentiate between tautomeric forms in solution?

Answer:

- pH-dependent UV-Vis : Monitor absorbance shifts (e.g., 250–300 nm) across pH 3–10.

- -NMR titration : Track proton exchange rates in DO/CDOD mixtures.

- Theoretical pKa prediction : Use ChemAxon or SPARC calculators to model tautomer stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.